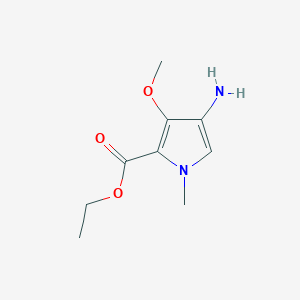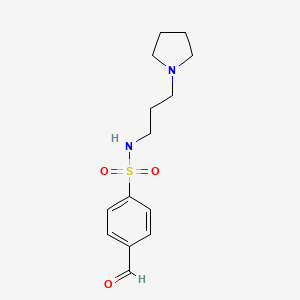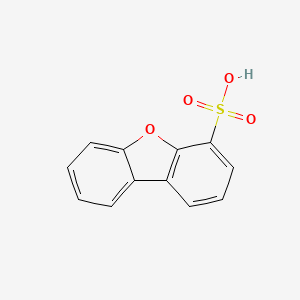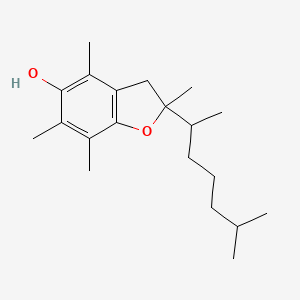
2,4,6,7-Tetramethyl-2-(6-methylheptan-2-yl)-2,3-dihydro-1-benzofuran-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,7-Tetramethyl-2-(6-methylheptan-2-yl)-2,3-dihydrobenzofuran-5-ol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,4,6,7-Tetramethyl-2-(6-methylheptan-2-yl)-2,3-dihydrobenzofuran-5-ol involves several steps, typically starting with the preparation of the benzofuran core. The synthetic route often includes Friedel-Crafts alkylation, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Chemischer Reaktionen
2,4,6,7-Tetramethyl-2-(6-methylheptan-2-yl)-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: This compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
2,4,6,7-Tetramethyl-2-(6-methylheptan-2-yl)-2,3-dihydrobenzofuran-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, although further research is needed to confirm these effects.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 2,4,6,7-Tetramethyl-2-(6-methylheptan-2-yl)-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,4,6,7-Tetramethyl-2-(6-methylheptan-2-yl)-2,3-dihydrobenzofuran-5-ol can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: A simpler structure with fewer methyl groups, used in similar applications but with different reactivity and properties.
6-Methyl-2,3-dihydrobenzofuran: Another derivative with a single methyl group, offering different biological and chemical properties.
2,4,6-Trimethylbenzofuran: Lacks the heptan-2-yl group, resulting in different physical and chemical characteristics.
Eigenschaften
CAS-Nummer |
113844-40-9 |
|---|---|
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
2,4,6,7-tetramethyl-2-(6-methylheptan-2-yl)-3H-1-benzofuran-5-ol |
InChI |
InChI=1S/C20H32O2/c1-12(2)9-8-10-13(3)20(7)11-17-16(6)18(21)14(4)15(5)19(17)22-20/h12-13,21H,8-11H2,1-7H3 |
InChI-Schlüssel |
NWJMUDLPLBGFKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(CC(O2)(C)C(C)CCCC(C)C)C(=C1O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


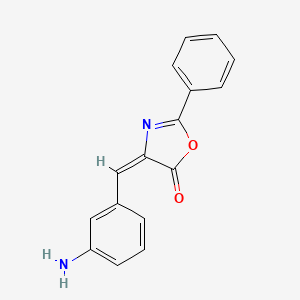
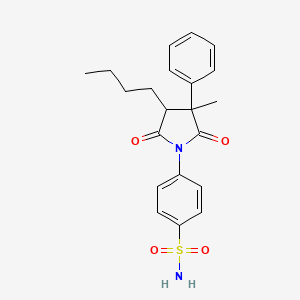

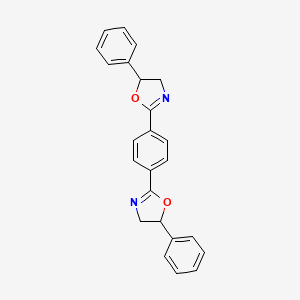
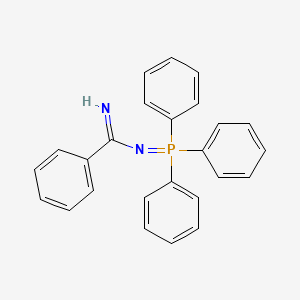
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
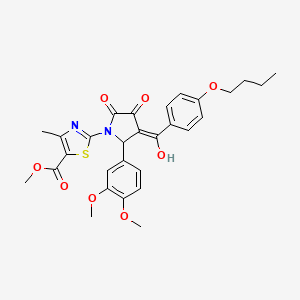
![6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione](/img/structure/B15208197.png)

